molecular formula C15H21NO B6600413 4-benzyl-3-cyclobutylmorpholine CAS No. 1909313-61-6

4-benzyl-3-cyclobutylmorpholine

Cat. No.: B6600413
CAS No.: 1909313-61-6
M. Wt: 231.33 g/mol
InChI Key: HLMKFNFFVDKEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-3-cyclobutylmorpholine is a chemical compound with the molecular formula C₁₅H₂₁NO and a molecular weight of 231.34 g/mol It is characterized by a morpholine ring substituted with a benzyl group at the 4-position and a cyclobutyl group at the 3-position

Preparation Methods

The synthesis of 4-benzyl-3-cyclobutylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of morpholine with benzyl chloride and cyclobutyl bromide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the electrophilic carbon atoms of the benzyl and cyclobutyl halides, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Benzyl-3-cyclobutylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclobutyl positions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction of the morpholine ring produces secondary amines .

Scientific Research Applications

4-Benzyl-3-cyclobutylmorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-3-cyclobutylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular pathways and targets involved depend on the specific application and context of use.

Properties

IUPAC Name

4-benzyl-3-cyclobutylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-2-5-13(6-3-1)11-16-9-10-17-12-15(16)14-7-4-8-14/h1-3,5-6,14-15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMKFNFFVDKEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2COCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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